molecular formula C7H8N4 B11803789 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile

Cat. No.: B11803789
M. Wt: 148.17 g/mol
InChI Key: NUJSSRGSEVLNBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyridine family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with nitriles, followed by cyclization to form the triazole ring. The reaction conditions often involve heating and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis starting from commercially available reagents. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved often include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile is unique due to its specific triazolopyridine structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile

InChI

InChI=1S/C7H8N4/c8-4-6-2-1-3-11-5-9-10-7(6)11/h5-6H,1-3H2

InChI Key

NUJSSRGSEVLNBO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NN=CN2C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.